molecular formula C23H17ClN2O2 B15036597 (4-Chlorophenyl)(2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone

(4-Chlorophenyl)(2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone

Cat. No.: B15036597
M. Wt: 388.8 g/mol
InChI Key: ZTBVZQBHQWLJDJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone is a complex organic compound that belongs to the class of pyrazolo[1,5-C][1,3]benzoxazines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a dihydropyrazolo[1,5-C][1,3]benzoxazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 2-phenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the dihydropyrazolo[1,5-C][1,3]benzoxazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways are still under investigation, but it is thought to involve modulation of signal transduction pathways and interaction with cellular proteins .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone: Similar structure with additional chlorine atoms.

    (4-Chlorophenyl)(9-chloro-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone: Contains a thienyl group instead of a phenyl group

Uniqueness

The uniqueness of (4-Chlorophenyl)(2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone lies in its specific substitution pattern and the presence of both chlorophenyl and phenyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C23H17ClN2O2

Molecular Weight

388.8 g/mol

IUPAC Name

(4-chlorophenyl)-(2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone

InChI

InChI=1S/C23H17ClN2O2/c24-17-12-10-16(11-13-17)22(27)23-26-20(18-8-4-5-9-21(18)28-23)14-19(25-26)15-6-2-1-3-7-15/h1-13,20,23H,14H2

InChI Key

ZTBVZQBHQWLJDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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